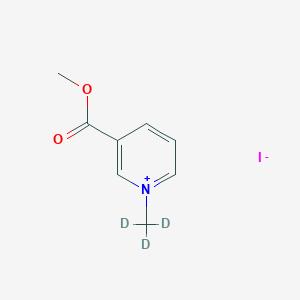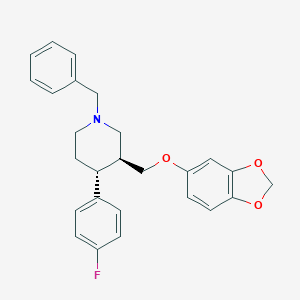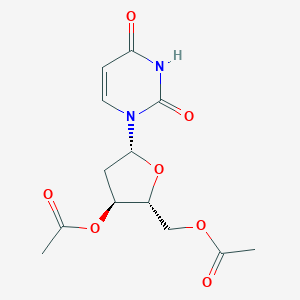
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains elements of tetrahydrofuran and dihydropyrimidinone structures, commonly utilized in pharmaceutical chemistry for their biological activities. Its synthesis and properties are of interest due to the potential for various chemical reactions and biological applications, though this summary will focus on the chemical aspects excluding drug usage and side effects.
Synthesis Analysis
The synthesis of compounds related to the target molecule involves multi-step organic reactions, including the formation of dihydropyrimidinone rings via condensation reactions and the introduction of tetrahydrofuran units. One method for synthesizing similar compounds involves using substrates like 5-fluorouracil-1-yl acetic acid and amino acid esters in the presence of coupling reagents, yielding high product yields under controlled conditions (Xiong Jing, 2011). Another approach involves the asymmetric synthesis of tetrahydrofuran derivatives through dihydroxylation and subsequent chemical modifications, demonstrating the importance of stereochemistry in synthesizing such complex molecules (Yifeng Dai et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydrofuran and dihydropyrimidinone units exhibits a high degree of complexity, with multiple stereocenters and functional groups contributing to their chemical behavior. X-ray crystallography studies of similar compounds reveal detailed insight into their molecular conformations, intermolecular interactions, and the impact of substituents on their overall structure (Xiaoqing Cai et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitutions, hydrogenations, and rearrangements, heavily influenced by the presence of functional groups like acetoxy, methyl esters, and dihydropyrimidinone. Studies on similar molecules have highlighted the catalytic hydrogenation of dihydrooxazines to produce tetrahydrofuran derivatives, showcasing the versatility of these compounds in undergoing chemical transformations (A. Sukhorukov et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and specific rotations, are closely related to their molecular structure and functional groups. The crystallographic analysis provides essential data on their solid-state configurations, further contributing to our understanding of their physical characteristics (P. Yin et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in synthetic chemistry. Their chemical behavior is often investigated through reactions like Biginelli condensation for dihydropyrimidinone derivatives or the synthesis of tetrahydrofuran units via ring-closing metathesis and subsequent modifications (G. Aridoss & Y. Jeong, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate | |
CAS RN |
13030-62-1 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

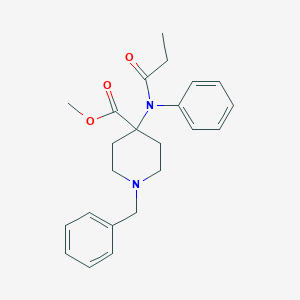
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

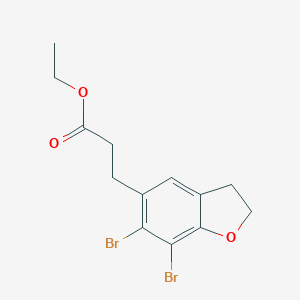
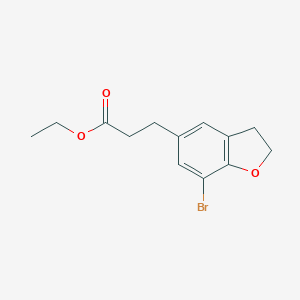

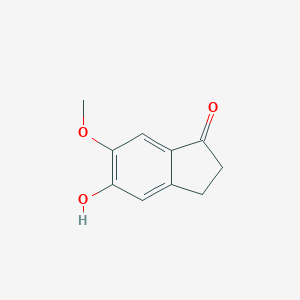
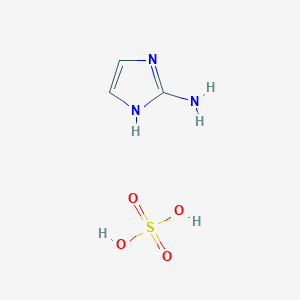
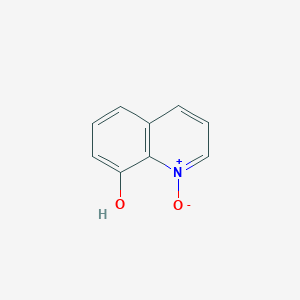
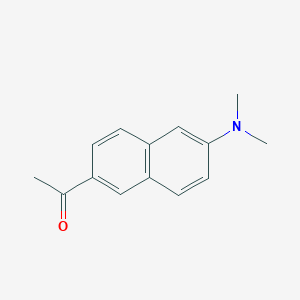
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
